molecular formula C10H16NCl B195920 N-Methyl-3-phenylpropylamine hydrochloride CAS No. 30684-07-2

N-Methyl-3-phenylpropylamine hydrochloride

Cat. No.: B195920
CAS No.: 30684-07-2
M. Wt: 185.69 g/mol
InChI Key: XKHCUFJKGWJLNO-UHFFFAOYSA-N
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Description

N-Methyl-3-phenylpropylamine hydrochloride is a chemical compound with the molecular formula C10H16ClN. It is a hydrochloride salt form of N-Methyl-3-phenylpropylamine, which is an organic compound used in various chemical and pharmaceutical applications. This compound is known for its role in the synthesis of other chemical entities and its potential use in scientific research.

Mechanism of Action

Target of Action

N-Methyl-3-phenylpropylamine hydrochloride, also known as Methyl-(3-phenyl-propyl)-amine hydrochloride, primarily targets Trypsin-1 and Trypsin-2 . These are serine proteases involved in the digestion of proteins.

Mode of Action

It is known to interact with its targets, possibly inhibiting their activity . This interaction could lead to changes in the biochemical processes that these targets are involved in.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Methyl-3-phenylpropylamine hydrochloride typically involves the reaction of N-Methyl-3-phenylpropylamine with hydrochloric acid. The synthetic route can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-3-phenylpropylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed:

Scientific Research Applications

N-Methyl-3-phenylpropylamine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: N-Methyl-3-phenylpropylamine hydrochloride is unique due to its specific molecular structure, which allows it to interact with particular biological targets and exhibit distinct pharmacological effects. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

N-methyl-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHCUFJKGWJLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30684-07-2
Record name Benzenepropanamine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30684-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylamine, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl(3-phenylpropyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYL-3-PHENYLPROPYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWY1MV1B07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-Methyl-3-phenylpropylamine hydrochloride (Lilly 110140) in the research on quipazine's hyperthermic effects?

A1: The research aimed to understand if quipazine causes hyperthermia in rabbits and if this effect could be blocked by centrally-acting receptor antagonists. this compound (Lilly 110140) was used as a control substance in this study. The researchers pretreated rabbits with various antagonists, including Lilly 110140 [], to observe their impact on quipazine-induced hyperthermia.

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